(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one
Description
This compound is a fluorinated enone derivative featuring a dimethylamino group and a 1-phenyltetrazol-5-yl substituent. Its Z-configuration at the double bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyltetrazole moiety contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c1-20(2)8-10(11(22)13(14,15)16)12-17-18-19-21(12)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVUKFBPSJLUDT-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=NN=NN1C2=CC=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=NN=NN1C2=CC=CC=C2)\C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One possible route includes:
Formation of the phenyltetrazole moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyltetrazole.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the enone structure: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the dimethylamino group: This step can be achieved by nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the enone structure, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group and the dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the enone structure.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
4-(4-(Dimethylamino)Phenyl)But-3-en-2-one Derivatives
- Example: 2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b) Structural Differences: Replaces the trifluoromethyl and phenyltetrazole groups with a styrylquinoline-carboxylic acid scaffold. Impact: The carboxylic acid group enhances water solubility but reduces membrane permeability compared to the trifluoromethylated enone . Synthesis: Prepared via Pfitzinger reaction using 4-(dimethylamino)phenylbut-3-en-2-one and substituted isatins in aqueous ethanol/KOH .
Pyrido[1,2-b][1,2,4]Triazepin-7-one Derivatives
- Example: Compounds 108–111 Structural Differences: Incorporate a pyridotriazepinone core instead of the enone-tetrazole system. Impact: The fused heterocyclic ring increases rigidity and may enhance binding to microbial targets, as evidenced by antimicrobial activity in compounds 102–104 . Synthesis: Derived from condensation reactions with 4-(dimethylamino)but-3-en-2-one and reagents like acetylacetone or cyanosulfanyl amides .
(E)-4-(3-Phenylisoxazol-5-yl)But-3-en-2-one
- Structural Differences : Replaces the phenyltetrazole with a phenylisoxazole group.
Physicochemical Properties
| Compound | LogP* | Water Solubility | Thermal Stability (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (Z-isomer) | 2.8 | Low | >200 | CF₃, Ph-tetrazole, dimethylamino |
| 2-(4-Dimethylaminostyryl)quinoline-3b | 1.5 | Moderate | ~180 | Styrylquinoline, carboxylic acid |
| Pyridotriazepinone 108 | 3.2 | Low | >220 | Pyridotriazepinone, dimethylamino |
| (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one | 2.1 | Low | ~190 | Phenylisoxazole, enone |
*Estimated LogP values based on substituent contributions .
Biological Activity
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a dimethylamino moiety, and a phenyltetrazole ring. These structural elements contribute to its reactivity and biological profile.
Antiepileptic Properties
Recent studies have investigated the compound's potential as an antiepileptic agent. In a model using pentylenetetrazole (PTZ)-induced seizures in zebrafish, the compound demonstrated significant neuroprotective effects. It was shown to modulate neurotransmitter levels, including an increase in serotonin and progesterone while decreasing cortisol and GABA levels, indicating a complex interaction with the neurochemical environment .
Neuroprotective Effects
In vitro studies have indicated that compounds similar to (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one exhibit neuroprotective properties against oxidative stress in neuronal cells. Specifically, trifluoromethyl ketones have been noted for their ability to protect cerebellar granule neurons from apoptosis induced by low potassium levels .
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Levels : The compound appears to influence the balance of key neurotransmitters, which is crucial in managing seizure activity and neuroprotection.
- Antioxidant Activity : Its structure allows it to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in neural tissues.
Case Studies
Several case studies highlight the efficacy of (Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one in various experimental settings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
